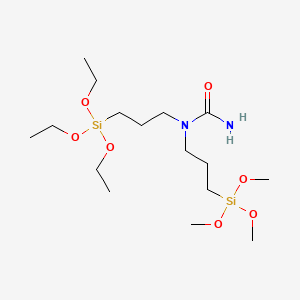
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes.
Applications De Recherche Scientifique
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.
Propriétés
Formule moléculaire |
C16H38N2O7Si2 |
|---|---|
Poids moléculaire |
426.65 g/mol |
Nom IUPAC |
1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19) |
Clé InChI |
KUSIHIMSYBNTGX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


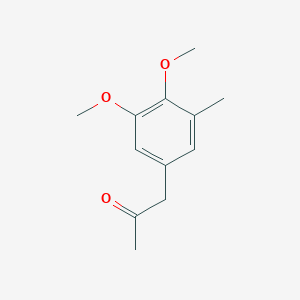
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
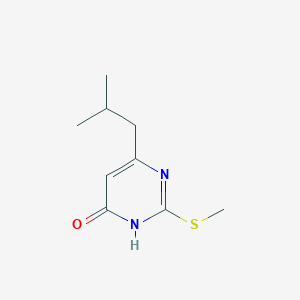
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
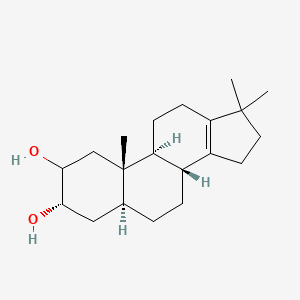
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
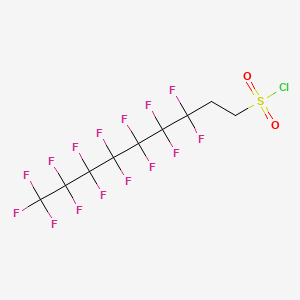

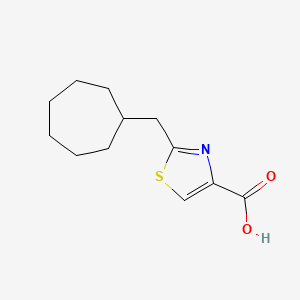
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
